
(R)-2-Amino-2-((R)-5-oxotetrahydrofuran-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(®-5-oxotetrahydrofuran-2-yl)acetic acid is a chiral amino acid derivative that features a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(®-5-oxotetrahydrofuran-2-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as a protected amino acid or a tetrahydrofuran derivative.
Formation of Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced through cyclization reactions, often involving intramolecular nucleophilic substitution.
Amino Group Introduction: The amino group is typically introduced through reductive amination or other amination reactions.
Final Deprotection: If protective groups were used, they are removed in the final step to yield the target compound.
Industrial Production Methods
Industrial production methods for ®-2-Amino-2-(®-5-oxotetrahydrofuran-2-yl)acetic acid may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-(®-5-oxotetrahydrofuran-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The amino group can participate in substitution reactions, forming amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are employed under conditions such as basic or acidic catalysis.
Major Products
The major products formed from these reactions include various derivatives of ®-2-Amino-2-(®-5-oxotetrahydrofuran-2-yl)acetic acid, such as hydroxylated, acylated, or alkylated compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-Amino-2-(®-5-oxotetrahydrofuran-2-yl)acetic acid is used as a building block for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It serves as a model compound for understanding the behavior of similar amino acid derivatives in biological systems.
Medicine
In medicine, ®-2-Amino-2-(®-5-oxotetrahydrofuran-2-yl)acetic acid is investigated for its therapeutic potential. It may act as a precursor for the synthesis of pharmaceuticals targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the production of polymers and materials with specialized properties. Its incorporation into polymer chains can enhance mechanical strength, thermal stability, and other desirable characteristics.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(®-5-oxotetrahydrofuran-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecules. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways, which are crucial for its therapeutic and research applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-2-((S)-5-oxotetrahydrofuran-2-yl)acetic acid: The enantiomer of the compound, differing in the spatial arrangement of atoms.
2-Amino-2-(tetrahydrofuran-2-yl)acetic acid: A similar compound lacking the oxo group.
2-Amino-2-(5-hydroxytetrahydrofuran-2-yl)acetic acid: A hydroxylated derivative.
Uniqueness
®-2-Amino-2-(®-5-oxotetrahydrofuran-2-yl)acetic acid is unique due to its specific chiral configuration and the presence of both an amino group and an oxo group on the tetrahydrofuran ring. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H9NO4 |
|---|---|
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
(2R)-2-amino-2-[(2R)-5-oxooxolan-2-yl]acetic acid |
InChI |
InChI=1S/C6H9NO4/c7-5(6(9)10)3-1-2-4(8)11-3/h3,5H,1-2,7H2,(H,9,10)/t3-,5-/m1/s1 |
Clé InChI |
ABMFTWKSSGWCMX-NQXXGFSBSA-N |
SMILES isomérique |
C1CC(=O)O[C@H]1[C@H](C(=O)O)N |
SMILES canonique |
C1CC(=O)OC1C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


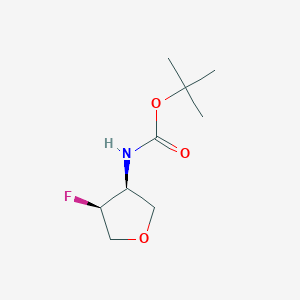
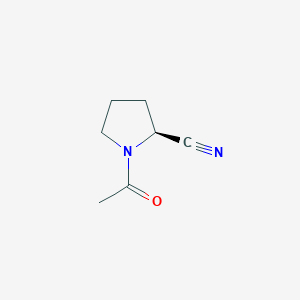

![[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874250.png)
![4-[2-(Ethylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874254.png)
![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874261.png)
![2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12874266.png)
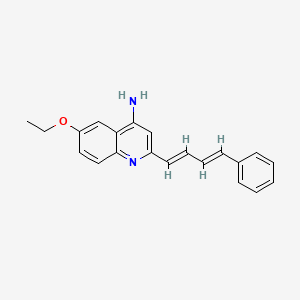
![2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole](/img/structure/B12874276.png)
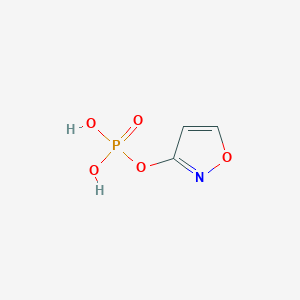
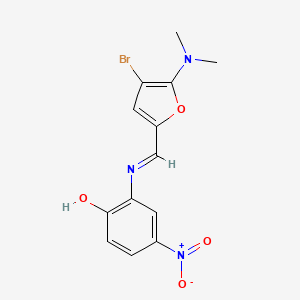
![1H-Pyrrole, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12874295.png)
![2-Acetylbenzo[d]oxazole-6-sulfonamide](/img/structure/B12874312.png)

